molecular formula C11H13NO2 B12337537 3-acetyl-N,N-dimethylbenzamide

3-acetyl-N,N-dimethylbenzamide

Cat. No.: B12337537
M. Wt: 191.23 g/mol
InChI Key: ZAUYJHXTZBLVKG-UHFFFAOYSA-N
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Description

3-acetyl-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetyl group attached to the benzene ring and two methyl groups attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N,N-dimethylbenzamide typically involves the reaction of 3-acetylbenzoic acid with N,N-dimethylamine. One common method involves heating the carboxylic acid with N,N-dimethylacetamide in the presence of 1,1’-carbonyldiimidazole at temperatures around 160-165°C . This reaction yields the desired N,N-dimethylamide in good to excellent yields.

Industrial Production Methods

Industrial production methods for N,N-dimethylbenzamides often involve the use of acid chlorides. For example, benzoyl chloride can be heated with dimethylformamide (DMF) at 150°C for an extended period . This method is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-acetylbenzoic acid.

    Reduction: 3-acetyl-N,N-dimethylbenzylamine.

    Substitution: 3-acetyl-N,N-dimethylbenzohydroxamic acid.

Scientific Research Applications

3-acetyl-N,N-dimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N,N-dimethylbenzamide: Lacks the acetyl group present in 3-acetyl-N,N-dimethylbenzamide.

    N-methylbenzamide: Contains only one methyl group attached to the nitrogen atom.

Uniqueness

This compound is unique due to the presence of both an acetyl group and two methyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity compared to other benzamide derivatives .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-acetyl-N,N-dimethylbenzamide

InChI

InChI=1S/C11H13NO2/c1-8(13)9-5-4-6-10(7-9)11(14)12(2)3/h4-7H,1-3H3

InChI Key

ZAUYJHXTZBLVKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)N(C)C

Origin of Product

United States

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